3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid
Description
3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid is a synthetic organic compound that features a thiophene ring substituted with chlorine and methyl groups, a piperidine ring, and a propanoic acid moiety
Properties
IUPAC Name |
3-[1-(3-chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-9-8-20-13(12(9)15)14(19)16-7-3-2-4-10(16)5-6-11(17)18/h8,10H,2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIGUIAUHDNFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)N2CCCCC2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid typically involves multiple steps:
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Formation of the Thiophene Derivative: : The starting material, 3-chloro-4-methylthiophene, can be synthesized via chlorination and methylation of thiophene. This step often requires the use of chlorinating agents like thionyl chloride and methylating agents such as methyl iodide under controlled conditions.
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Coupling with Piperidine: : The thiophene derivative is then coupled with piperidine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
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Introduction of the Propanoic Acid Group: : The final step involves the introduction of the propanoic acid group through a reaction with acrylonitrile followed by hydrolysis. This step may require acidic or basic conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the piperidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used to convert the carbonyl group to an alcohol.
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Substitution: : The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a catalyst like palladium on carbon (Pd/C) and a base such as triethylamine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Palladium on carbon (Pd/C), triethylamine (TEA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that it could interact with biological targets such as receptors or enzymes. Studies may focus on its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]butanoic acid: Similar structure but with a butanoic acid group instead of propanoic acid.
3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]acetic acid: Contains an acetic acid group instead of propanoic acid.
3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]benzoic acid: Features a benzoic acid group instead of propanoic acid.
Uniqueness
The uniqueness of 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the propanoic acid group, in particular, may influence its solubility, stability, and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
